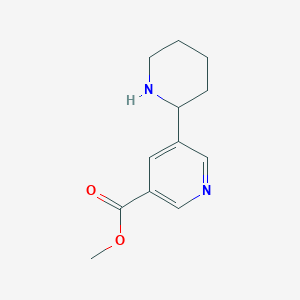

Methyl 5-(piperidin-2-YL)nicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-(piperidin-2-YL)nicotinate: is a chemical compound that belongs to the class of nicotinic acid esters It is characterized by the presence of a piperidine ring attached to the nicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(piperidin-2-YL)nicotinate typically involves the esterification of nicotinic acid with methanol in the presence of an acid catalyst. The piperidine ring is introduced through a nucleophilic substitution reaction. The general steps are as follows:

Esterification: Nicotinic acid is reacted with methanol in the presence of a strong acid such as sulfuric acid to form methyl nicotinate.

Nucleophilic Substitution: Methyl nicotinate is then reacted with piperidine under basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Esterification: Using large reactors for the esterification step.

Purification: The product is purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 5-(piperidin-2-YL)nicotinate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be replaced or modified.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Piperidine in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Nicotinic acid derivatives.

Reduction: Reduced forms of the ester and piperidine moieties.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Methyl 5-(piperidin-2-YL)nicotinate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic acetylcholine receptors.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It is used in studies related to its biological activity, including its effects on neurotransmitter systems.

Industrial Applications: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(piperidin-2-YL)nicotinate involves its interaction with nicotinic acetylcholine receptors. The compound binds to these receptors, leading to the activation or inhibition of neurotransmitter release. This interaction is mediated through the piperidine ring, which mimics the structure of acetylcholine, a natural neurotransmitter.

Comparison with Similar Compounds

Methyl nicotinate: Lacks the piperidine ring and has different pharmacological properties.

Nicotinic acid: The parent compound without the ester or piperidine modifications.

Piperidine derivatives: Compounds with similar piperidine rings but different functional groups.

Uniqueness: Methyl 5-(piperidin-2-YL)nicotinate is unique due to the combination of the nicotinate ester and piperidine ring, which imparts specific biological activities and synthetic utility. This combination is not commonly found in other related compounds, making it a valuable compound for research and industrial applications.

Biological Activity

Methyl 5-(piperidin-2-YL)nicotinate is a compound derived from nicotinic acid, notable for its diverse biological activities. This article explores its biological properties, including antimicrobial and anti-inflammatory effects, its interaction with various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C12H16N2O2. The compound features a piperidine ring attached to the 5-position of the nicotinic acid structure, which influences its biological interactions. The presence of the piperidine moiety is significant for modulating enzyme and receptor activities.

Antimicrobial Activity

Research indicates that this compound exhibits moderate antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating a significant binding affinity to target sites within microbial cells. In docking experiments, the compound showed high binding affinity scores, indicating strong interactions with microbial proteins .

| Microbial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 14 | 48 |

Anti-inflammatory Properties

This compound has been studied for its anti-inflammatory effects. It appears to inhibit key pro-inflammatory cytokines, contributing to reduced inflammation in various models. This property suggests potential applications in treating inflammatory diseases .

The compound's biological activity is primarily attributed to its ability to interact with specific receptors and enzymes involved in metabolic pathways related to nicotinic acid. The piperidine structure enhances its capability to modulate these interactions, potentially influencing neurological pathways and offering therapeutic benefits in conditions such as neurodegenerative diseases .

Case Studies and Research Findings

- Neuroprotective Effects : A study investigated the neuroprotective properties of this compound in models of oxidative stress. The results indicated that the compound could reduce neuronal cell death and oxidative damage, suggesting its potential role in neuroprotection .

- Synergistic Effects with Other Compounds : Research has shown that when combined with other pharmacological agents, this compound enhances their efficacy. For instance, co-treatment with anti-inflammatory drugs increased their therapeutic effects significantly .

Potential Applications

Given its diverse biological activities, this compound has potential applications in:

- Pharmaceutical Development : As a candidate for developing new antimicrobial agents or anti-inflammatory drugs.

- Neuropharmacology : Its neuroprotective properties may be harnessed for treating conditions like Alzheimer’s and Parkinson’s diseases.

- Combination Therapies : Its ability to enhance the effects of existing drugs makes it a valuable candidate for combination therapies.

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

methyl 5-piperidin-2-ylpyridine-3-carboxylate |

InChI |

InChI=1S/C12H16N2O2/c1-16-12(15)10-6-9(7-13-8-10)11-4-2-3-5-14-11/h6-8,11,14H,2-5H2,1H3 |

InChI Key |

ZBTOUDNZFUFGRZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)C2CCCCN2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.